molecular formula C16H20N2O2 B2976107 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 891051-98-2

2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2976107
CAS No.: 891051-98-2
M. Wt: 272.348
InChI Key: QWDHNRSFQAEMRB-UHFFFAOYSA-N
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Description

2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, isopropyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(propan-2-yloxy)benzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the corresponding cyano compound. This intermediate is then reacted with isopropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the phenyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(propan-2-yl)-3-phenylprop-2-enamide: Lacks the propan-2-yloxy group on the phenyl ring, which may affect its reactivity and biological activity.

    2-cyano-N-(propan-2-yl)-3-[4-(methoxy)phenyl]prop-2-enamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group, which can influence its chemical properties and interactions.

Uniqueness

The presence of the propan-2-yloxy group in 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide provides unique steric and electronic properties that can enhance its interactions with biological targets and its stability under various conditions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-cyano-N-propan-2-yl-3-(4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(2)18-16(19)14(10-17)9-13-5-7-15(8-6-13)20-12(3)4/h5-9,11-12H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHNRSFQAEMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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